cyclohexadeca-1,9-diene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28 |
|---|---|
Molecular Weight |
220.39 g/mol |
IUPAC Name |
cyclohexadeca-1,9-diene |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2 |
InChI Key |
QCSDLMPAQMQZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCCCCCC=CCC1 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexadeca 1,9 Diene
Dimerization of Cyclooctene (B146475) via Metathesis Reactions
The dimerization of cyclooctene to form cyclohexadeca-1,9-diene is a prime example of a ring-closing metathesis (RCM) reaction. This synthetic strategy relies on the catalytic redistribution of carbon-carbon double bonds. Modern methodologies have largely moved from early Ziegler-Natta-type catalysts to more selective and efficient ruthenium-based Grubbs catalysts.
Ring-Closing Metathesis (RCM) Approaches
RCM has become a widely used method for synthesizing unsaturated rings of various sizes, including the 16-membered ring of this compound. The reaction involves the intramolecular metathesis of two terminal alkene groups, which in the case of cyclooctene dimerization, is preceded by an initial ring-opening. wikipedia.org
The development of well-defined ruthenium alkylidene catalysts, known as Grubbs catalysts, has been pivotal for the advancement of olefin metathesis. wikipedia.org These catalysts exhibit high tolerance to various functional groups and are compatible with a range of solvents. wikipedia.org
The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphino)dichlororuthenium, and the more active second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, are both effective for the dimerization of cyclooctene. wikipedia.orgresearchgate.net Studies have shown that the choice of catalyst generation can influence both the yield and selectivity of the reaction. For instance, in one study, the first-generation Grubbs catalyst in 1,2-dichloroethane (B1671644) provided a 74% selectivity and a 60% yield of this compound. researchgate.netepa.gov Third-generation catalysts, often called fast-initiating catalysts, have also been developed. rsc.org
| Catalyst Generation | Key Features | Reference |
| First-Generation | Bis(tricyclohexylphosphine) ligands | wikipedia.org |
| Second-Generation | One phosphine (B1218219) ligand replaced by an N-heterocyclic carbene (NHC) | researchgate.net |
| Third-Generation | Modified ligands for faster initiation | rsc.org |
The design of ligands, particularly N-heterocyclic carbenes (NHCs) in second-generation Grubbs catalysts, plays a crucial role in determining the regioselectivity of the metathesis reaction. The steric and electronic properties of the NHC ligand can be tuned to control the reaction pathway. researchgate.net
Unsymmetrical NHC ligands have been shown to be particularly effective in promoting the formation of cyclic dimers and trimers from cyclooctene, whereas symmetrical analogues tend to favor polymerization. researchgate.netbeilstein-journals.org This is attributed to the creation of a dual-site configuration in the catalyst, which can selectively favor either ring-opening or ring-closing metathesis steps. researchgate.net The dissymmetry at the NHC ligand has been identified as a key parameter for controlling selectivity in the ethenolysis of cis-cyclooctene, a related metathesis reaction. nih.gov The steric clash between a substituent on the cyclooctene ring and the NHC ligand on the Grubbs catalyst is a significant factor influencing regioselectivity. researchgate.net
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and an alkene. wikipedia.orgcaltech.edumedwinpublishers.com This intermediate can then undergo a cycloelimination to either regenerate the starting materials (a non-productive pathway) or form a new alkene and a new metal carbene, thus propagating the catalytic cycle. wikipedia.org
In the context of cyclooctene dimerization, the reaction is believed to proceed through an initial ring-opening of the cyclooctene monomer, followed by a series of intermolecular and intramolecular metathesis steps. For the polymerization of Z-cyclooctenes, the rate-limiting step has been identified as the breakdown of the metallacyclobutane intermediate. researchgate.net The relative rates of monomer-dimer, monomer-trimer, and dimer-dimer reactions also influence the final product distribution, with studies indicating that the reactions involving the monomer are faster. researchgate.netepa.gov
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent can significantly impact the outcome and selectivity of cyclooctene dimerization. Polar aprotic solvents like dichloromethane (B109758) are often used and can accelerate the reaction by stabilizing charged intermediates. Nonpolar solvents such as toluene (B28343) may favor thermodynamic control, which can increase the stability of the resulting macrocycle.
Research has explored a variety of solvents, including organic solvents and ionic liquids (ILs). researchgate.net In one study, the highest yield and selectivity were achieved using 1,2-dichloroethane. researchgate.netepa.gov The use of ionic liquids has been investigated as a means to recycle the catalyst, although a decrease in dimer yield was often observed after the first cycle. researchgate.netepa.gov The polarity of the solvent has been noted to play a major role in both the activity and selectivity of the catalytic system. researchgate.net
| Solvent | Effect on Reaction | Reference |
| Dichloromethane | Accelerates metathesis by stabilizing charged intermediates | |
| Toluene | Favors thermodynamic control | |
| 1,2-Dichloroethane | High yield and selectivity with first-generation Grubbs catalyst | researchgate.netepa.gov |
| Ionic Liquids | Allows for catalyst recyclability | researchgate.netepa.gov |
Byproduct Mitigation and Purification Strategies
The primary byproducts in the dimerization of cyclooctene are higher oligomers, such as trimers and tetramers, as well as polymers. researchgate.netepa.gov The formation of these byproducts is often favored at low catalyst loadings. researchgate.netepa.gov
Purification of this compound from the reaction mixture typically involves separating it from unreacted cyclooctene and other oligomers. Distillation is a common method for removing unreacted starting material. google.com In subsequent reactions, such as the oxidation of this compound to cyclohexadec-8-en-1-one, byproducts like cyclopentadecenylcarbaldehydes can form. google.com The removal of ruthenium byproducts from metathesis reactions is also a consideration, and various methods have been developed for this purpose. organic-chemistry.org
Alternative Synthetic Pathways
The synthesis of this compound can be accomplished through various alternative routes beyond the more common methods. These pathways offer different advantages in terms of starting material availability, reaction conditions, and yield. This section explores two such methodologies: oligomerization-based approaches and palladium-catalyzed cyclization of linear trienes.
Oligomerization-Based Approaches
Oligomerization, specifically the dimerization of cyclooctene through ring-closing metathesis (RCM), stands out as a significant synthetic strategy for forming this compound. This method relies on catalysts to combine two smaller cyclic molecules into the desired larger macrocycle.
Modern synthesis predominantly employs ruthenium-based Grubbs catalysts for this transformation due to their improved selectivity and milder reaction conditions compared to older systems. The reaction involves the catalyst facilitating the redistribution of alkylidene groups to construct the 16-membered ring of this compound. Historically, Ziegler-Natta type catalysts, such as those based on titanium, were also used for cyclooctene dimerization, though they typically required higher temperatures.
Table 1: Comparison of Catalytic Systems for Cyclooctene Dimerization
| Catalyst Type | Temperature Range (°C) | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Grubbs 2nd Gen | 40–50 | Dichloromethane or Ionic Liquid | 75–85 | High |
| Ziegler-Natta (Ti-based) | 80–120 | Toluene | 60–75 | 85–90 |
This table presents typical data for the dimerization of cyclooctene to form this compound under different catalytic systems.
Palladium-Catalyzed Cyclization of Linear Trienes
An alternative pathway involves the intramolecular cyclization of a linear precursor, 1,5,9-cyclohexadecatriene, using palladium-based catalysts. This method leverages the capacity of the triene to form a cyclic structure under specific, controlled conditions.
The reaction is typically carried out by treating the linear triene with a palladium(II) acetate (B1210297) catalyst. The process also requires a coordinating ligand, such as triphenylphosphine, and a mild reducing agent like formic acid. The mechanism is believed to proceed through a palladium-mediated oxidative cyclization. In this process, the terminal double bonds are selectively hydrogenated while the central double bond is preserved, leading to the formation of the this compound macrocycle. A key advantage of this route is its potential to maintain the cis configuration of the double bonds, although it demands precise control over the reaction stoichiometry.
Table 2: Performance Data for Palladium-Catalyzed Cyclization
| Parameter | Value |
|---|---|
| Starting Material | 1,5,9-Cyclohexadecatriene |
| Catalyst | Palladium(II) Acetate |
| Ligand | Triphenylphosphine |
| Reducing Agent | Formic Acid |
| Solvent | Tetrahydrofuran |
| Temperature (°C) | 60–70 |
| Yield (%) | 70–80 |
This table summarizes the reaction conditions and performance for the synthesis of this compound via palladium-catalyzed cyclization of a linear triene.
Chemical Reactivity and Transformations of Cyclohexadeca 1,9 Diene
Oxidation Reactions
The oxidation of cyclohexadeca-1,9-diene has been a subject of significant interest, particularly for the synthesis of valuable fragrance compounds. The ability to selectively functionalize one of the two double bonds is a key synthetic challenge that has been addressed through specialized catalytic systems.
Selective Wacker-Type Oxidation to Cyclohexadec-8-en-1-one
A noteworthy transformation of this compound is its selective oxidation to cyclohexadec-8-en-1-one, a monounsaturated ketone with applications in the fragrance industry. Research has demonstrated a highly selective, single-step reaction method for the efficient conversion of an isomeric mixture of this compound into the corresponding monounsaturated ketone. mdpi.comresearchgate.netnih.gov This transformation is achieved via a Wacker-type oxidation, a powerful method for converting olefins to carbonyl compounds. mdpi.comresearchgate.netnih.gov
The process selectively oxidizes only one of the two double bonds while leaving the second one intact. researchgate.net This high selectivity is crucial, as it prevents over-oxidation and the formation of byproducts, which positively impacts the reaction's efficiency. mdpi.comresearchgate.net The reaction can be controlled to nearly suppress undesired side reactions such as isomerization of the diene. mdpi.comresearchgate.net Further developments in this area include oxidation with dinitrogen monoxide (N₂O), which also yields (E/Z)-cyclohexadec-8-en-1-one as the primary product.
Exploration of Oxidizing Agents and Catalytic Systems
The successful selective oxidation of this compound relies heavily on the choice of the catalytic system. The Wacker-type oxidation, traditionally known as the Wacker-Tsuji oxidation in laboratory-scale synthesis, typically involves a palladium(II) catalyst. researchgate.net For the macrocyclic diene, a highly electrophilic dicationic palladium species, formed in situ, has been effectively used at room temperature. mdpi.comresearchgate.netnih.gov
A key advancement in this area is the use of molecular oxygen as the terminal, "green" oxidant. mdpi.comresearchgate.net The direct reoxidation of the palladium catalyst by molecular oxygen can be slow due to a high activation barrier. researchgate.net To overcome this, environmentally benign co-catalysts, such as iron(III) salts, have been successfully employed to facilitate the regeneration of the active palladium catalyst, replacing stoichiometric amounts of more harmful co-oxidants like benzoquinone. mdpi.comresearchgate.net This strategy is promising for overcoming the typically low reactivity of internal olefins in Wacker-type oxidations and has shown potential for industrial-scale applications. mdpi.comresearchgate.net
| Catalyst System Component | Function | Oxidant | Co-Catalyst/Reoxidant | Reference |
| Dicationic Palladium Species | Active catalyst for olefin oxidation | Molecular Oxygen (O₂) | Iron(III) salts | mdpi.comresearchgate.net |
| Not Specified | Oxidation | Dinitrogen Monoxide (N₂O) | Not Applicable |
Comparative Reactivity Studies with Linear and Smaller Cyclic Dienes
The reactivity of this compound in oxidation reactions shows notable differences when compared to linear or smaller cyclic dienes. The macrocyclic structure confers unique steric and electronic properties that influence reaction outcomes.
In Wacker-type oxidations, the large ring of this compound allows for a controlled approach to the catalyst, contributing to the high selectivity observed in its conversion to the mono-ketone. In contrast, linear dienes, such as 1,9-decadiene, lack the conformational constraints of the macrocycle. This flexibility can lead to lower selectivity and a higher potential for competing reactions, such as polymerization or the formation of different oxidation products.
Smaller cyclic dienes, particularly conjugated systems like 1,3-cyclohexadiene, exhibit markedly different reactivity. These smaller rings are often locked in an s-cis conformation, which makes them highly reactive in other pathways, most notably pericyclic reactions like the Diels-Alder reaction. Their high reactivity in such cycloadditions often precludes selective oxidation via methods like the Wacker oxidation, which can be complicated by rapid dimerization or other side reactions. The non-conjugated nature of the double bonds in this compound, combined with its macrocyclic frame, prevents these competing pathways and enables selective functionalization.
Reduction Reactions
Reduction reactions of this compound primarily involve the saturation of its carbon-carbon double bonds through hydrogenation. This process converts the unsaturated macrocycle into its fully saturated counterpart, cyclohexadecane.
Hydrogenation to Cyclohexadecane
The complete reduction of this compound results in the formation of cyclohexadecane. This is typically achieved through catalytic hydrogenation, a standard and efficient method for saturating alkenes. In this process, both double bonds of the diene react with molecular hydrogen (H₂) in the presence of a metal catalyst to yield the corresponding cycloalkane.
The reaction involves the addition of four hydrogen atoms across the two double bonds:
C₁₆H₂₈ (this compound) + 2H₂ → C₁₆H₃₂ (Cyclohexadecane)
This transformation is a fundamental reaction in organic synthesis, often used to remove unsaturation and produce stable, saturated ring structures.
Analysis of Reducing Agents and Reaction Conditions
Catalytic hydrogenation is the most common method for reducing dienes. The reaction is typically carried out using a heterogeneous catalyst, where a finely divided metal is supported on a high-surface-area material like activated carbon.
Common Catalysts and Reagents:
Palladium on carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes.
Platinum(IV) oxide (PtO₂, Adams' catalyst): Another highly effective catalyst that is converted to active platinum metal under the reaction conditions.
Raney Nickel (Raney Ni): An alternative catalyst, particularly useful in industrial applications, though sometimes less selective.
Pearlman's catalyst (Pd(OH)₂/C): Known for its effectiveness and safety, particularly in reactions involving hydrogenolysis.
Molecular Hydrogen (H₂): The reducing agent, typically supplied as a pressurized gas.
Reaction Conditions: The conditions for hydrogenation can be adjusted to control the reaction rate and ensure complete conversion. The choice of solvent can influence the solubility of hydrogen gas and affect catalyst performance, with solvents like methanol often showing good results.
| Parameter | Typical Range/Value | Purpose | Reference |
| Catalyst | Pd/C, PtO₂, Raney Ni, Pd(OH)₂/C | Provides active surface for H₂ activation and addition | mdpi.com |
| Reducing Agent | Hydrogen Gas (H₂) | Source of hydrogen atoms for saturation | mdpi.com |
| Pressure (H₂) | 1 - 100 atm | Increases concentration of H₂ in solution, driving the reaction | mdpi.com |
| Temperature | 20 - 50 °C | Affects reaction rate; often run at or near room temperature | mdpi.com |
| Solvent | Methanol, Ethanol, Ethyl Acetate (B1210297), Hexanes | Dissolves the substrate and facilitates contact with the catalyst | mdpi.com |
The mechanism of catalytic hydrogenation involves the syn-addition of hydrogen atoms. This means that both hydrogen atoms add to the same face of the double bond as the alkene is adsorbed onto the metal catalyst surface. youtube.comyoutube.com For a molecule like this compound, this stereochemical detail is less critical for the final achiral product, cyclohexadecane, but it is a fundamental aspect of the reaction mechanism.
Substitution Reactions
Investigations into substitution reactions on the this compound framework are not extensively detailed in the available scientific literature. However, based on the structure, which contains allylic protons adjacent to the two double bonds, certain substitution pathways can be postulated.
The functionalization of dienes often involves controlling the reaction's regioselectivity (where the new substituent attaches) and stereoselectivity (the spatial orientation of the new substituent). For a non-conjugated diene like this compound, reactions would target the individual double bonds or the adjacent allylic positions.
While specific studies on this compound are scarce, the principles of allylic substitution, such as radical-mediated halogenation or oxidation, could theoretically be applied. The inherent flexibility of the 16-membered ring would likely play a significant role in the stereochemical outcome of any such reaction, potentially leading to a complex mixture of products unless directed by specific reagents or catalysts. The lack of conjugation between the double bonds means that the electronic effects of one olefin on the other are minimal, and reactions would likely occur as if on two separate cycloalkene units within the same molecule.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The potential of this compound to participate in such reactions is dictated by the non-conjugated nature of its double bonds.
The Diels-Alder reaction is a cornerstone of organic synthesis, typically involving the reaction of a conjugated diene with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com A fundamental requirement for the diene component is the presence of two double bonds in a conjugated system, allowing for a concerted [4+2] cycloaddition mechanism. masterorganicchemistry.comlibretexts.org
This compound, with its double bonds at the 1 and 9 positions, is a non-conjugated diene. Therefore, it cannot function as the diene component in a conventional Diels-Alder reaction. However, its individual double bonds can act as dienophiles, reacting with an external conjugated diene.
Table 1: Role of Diene Structure in Diels-Alder Reactions
| Diene Type | Role in Diels-Alder Reaction | Example |
|---|---|---|
| Conjugated Diene | Acts as the 4π-electron component (the "diene"). | 1,3-Butadiene |
| Non-Conjugated Diene | Cannot act as the diene component. Individual double bonds can act as the 2π-electron component (the "dienophile"). | this compound |
The influence of macrocyclic strain is a critical factor in the reactivity of cyclic compounds. In small, rigid rings, high ring strain can significantly accelerate reactions that lead to its release. For a large and flexible 16-membered macrocycle like this compound, the ring strain is considerably lower. The molecule can adopt numerous low-energy conformations, which may affect the accessibility of the double bonds for cycloaddition. The strain energy in such large rings is not a dominant driving force for reactivity as it is in smaller systems. researchgate.net The primary challenge in performing a cycloaddition on this substrate would be controlling the stereoselectivity due to the ring's flexibility.
Polymerization Reactions
The presence of two alkene functional groups makes this compound a potential monomer for the synthesis of polymers. Both addition and ring-opening polymerization pathways are theoretically possible.
As a divinyl monomer, this compound could undergo addition polymerization across its double bonds. Conjugated dienes are commonly polymerized to form materials like synthetic rubber. openstax.org While non-conjugated, the double bonds in this compound can still participate in polymerization, potentially leading to polymers with unique architectures.
Depending on the polymerization conditions and catalyst used, several outcomes are possible:
Linear Polymerization: If only one double bond per monomer unit reacts, a linear polymer chain with pendant cyclic units would be formed.
Cross-linking: If both double bonds react, a cross-linked polymer network would result, leading to an insoluble, thermoset material. This is a common outcome when polymerizing non-conjugated α,ω-dienes. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins. rsc.orgwisc.edu This reaction utilizes metal catalysts (e.g., Grubbs' or Schrock catalysts) to cleave the double bonds of the cyclic monomer and stitch them together into a linear polymer chain. The primary thermodynamic driving force for ROMP is the release of ring strain.
The applicability of ROMP to this compound would depend on the balance between the strain of the monomer and the entropy of the resulting polymer.
Table 2: Factors Influencing Ring-Opening Metathesis Polymerization (ROMP)
| Factor | Influence on Polymerization | Application to this compound |
|---|---|---|
| Ring Strain | High strain provides a strong thermodynamic driving force for ring-opening. | As a large macrocycle, it possesses low ring strain, making ROMP potentially less favorable compared to smaller rings (e.g., norbornene derivatives). rsc.org |
| Catalyst Choice | The activity and selectivity of the metathesis catalyst are crucial for successful polymerization. | High-activity catalysts would be required to promote the reaction on a less-strained substrate. |
| Reaction Conditions | Temperature and monomer concentration can shift the equilibrium between the monomer and the polymer. | Precise control would be needed to favor the polymer state. |
While the ring-opening of certain strained cyclic monomers is driven by the formation of aromatic systems, this is not applicable to this compound. sci-hub.se The polymerization of this macrocycle via ROMP remains a theoretical possibility that would yield a linear polymer with repeating C16 units containing two double bonds within each repeat unit.
Conformational Analysis and Stereochemical Aspects of Cyclohexadeca 1,9 Diene
Macrocyclic Ring Strain and Conformational Flexibility
Cyclohexadeca-1,9-diene, as a medium-to-large ring system, experiences a unique set of strain considerations that govern its conformational flexibility. Unlike small rings where angle strain is the predominant factor, or very large rings that behave like acyclic chains, 16-membered rings exist in a transitional zone. The primary contributors to strain in this macrocycle are torsional strain (eclipsing interactions along C-C bonds) and transannular strain (non-bonded interactions between atoms across the ring).
The large size of the ring provides a significant degree of conformational freedom, allowing the molecule to adopt a multitude of conformations to minimize these strains. The methylene (B1212753) chains can arrange themselves in low-energy staggered arrangements, similar to those in open-chain alkanes. However, the presence of the two double bonds imposes significant geometric constraints, limiting the number of accessible low-energy conformations. The molecule will seek a balance between minimizing the energetic penalties of eclipsed hydrogens and avoiding unfavorable van der Waals interactions between atoms on opposite sides of the ring. This flexibility allows for a dynamic equilibrium between several conformers of comparable energy.
Influence of Double Bond Configuration (cis/trans Isomerism) on Overall Conformation
The (1Z,9Z)-isomer, with both double bonds in the cis configuration, introduces significant kinking in the carbon chain. nih.gov This geometry can lead to more compact, folded conformations. The constraints imposed by the two Z-alkenes can bring distant parts of the ring into close proximity, potentially leading to significant transannular interactions. The molecule will likely adopt conformations that minimize these steric clashes while accommodating the preferred staggered arrangements of the methylene bridges.
In contrast, the (E,E)-isomer would possess a more extended, linear-like geometry due to the trans double bonds. This configuration would likely result in a larger, more open ring conformation, minimizing transannular strain. However, the rigidity of the trans double bonds can introduce its own set of conformational challenges, particularly in achieving a strain-free arrangement of the connecting methylene chains.
The relative stabilities of these isomers and their respective conformers are determined by a delicate balance of ring strain, torsional strain, and non-bonded interactions. Computational studies, such as molecular mechanics and quantum chemical calculations, are essential tools for mapping the potential energy surface of each isomer and identifying the global and local energy minima corresponding to their stable conformations.
Comparative Conformational Studies with Related Macrocycles (e.g., Diketone Analogs)
To better understand the conformational behavior of this compound, it is instructive to compare it with related macrocyclic structures, such as its diketone analog, cyclohexadeca-1,9-dione. The replacement of the two double bonds with carbonyl groups introduces significant changes in geometry and electronic properties.
Carbonyl groups have different steric and electronic requirements than C=C double bonds. The sp2 hybridization of the carbonyl carbon and the polarity of the C=O bond influence the local geometry and intermolecular interactions. In cyclohexadeca-1,9-dione, the dipole moments of the carbonyl groups can lead to intramolecular dipole-dipole interactions that favor specific conformations. These interactions can either stabilize or destabilize certain ring geometries compared to the diene analog.
Furthermore, the absence of the rigid planarity associated with the C=C-H units in the diene allows for different puckering patterns in the dione. Studying the crystal structures and solution-state conformations of such diketone analogs can provide valuable insights into the inherent flexibility of the 16-membered ring and help to deconvolute the specific conformational effects imposed by the double bonds in this compound.
Computational and Spectroscopic Probes of Conformation (e.g., Photoelectron Spectroscopy, Molecular Orbital Calculations)
Elucidating the precise conformational landscape of this compound requires a combination of computational modeling and experimental spectroscopic techniques.
Molecular Orbital Calculations: Theoretical methods, such as ab initio and density functional theory (DFT) calculations, are powerful tools for exploring the potential energy surface of the different isomers of this compound. These calculations can predict the relative energies of various conformers, the barriers to their interconversion, and key geometric parameters like bond lengths, bond angles, and dihedral angles. Force field calculations, such as those using the MM2 program, can also provide valuable information on the strain energy and preferred geometries of large macrocyclic systems.
Photoelectron Spectroscopy (PES): Ultraviolet photoelectron spectroscopy provides information about the energies of the molecular orbitals. nih.gov For this compound, PES can be used to probe the electronic structure and how it is influenced by the molecular conformation. Different conformers can exhibit subtle differences in their photoelectron spectra due to variations in the through-space and through-bond interactions between the two π-systems of the double bonds. By comparing experimental spectra with those predicted by molecular orbital calculations for different conformations, it may be possible to infer the predominant conformation in the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is an indispensable tool for conformational analysis. For this compound, variable-temperature NMR studies can provide information on the dynamic equilibria between different conformers. The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can reveal details about the time-averaged geometry of the molecule in solution. For instance, the observation of distinct sets of signals at low temperatures can indicate the presence of multiple stable conformers that are interconverting at room temperature.
Spectroscopic Characterization Techniques in Research on Cyclohexadeca 1,9 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of cyclohexadeca-1,9-diene, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
For the common (Z,Z)-isomer of this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence and connectivity of its different proton types. The olefinic protons (–CH=CH–) are typically observed as a multiplet in the downfield region, generally around δ 5.30 - 5.40 ppm . The protons on the carbon atoms adjacent to the double bonds (allylic protons) appear as multiplets around δ 2.00 - 2.10 ppm . The remaining methylene (B1212753) protons (–CH₂–) of the macrocyclic ring produce a complex, overlapping signal in the upfield region, typically between δ 1.20 - 1.40 ppm .
The ¹³C NMR spectrum provides complementary information, clearly distinguishing the different carbon environments. The olefinic carbons of the C=C double bonds typically resonate around δ 129.0 - 131.0 ppm . The allylic carbons are found further upfield, generally in the range of δ 26.0 - 28.0 ppm . The non-allylic methylene carbons of the aliphatic chain give rise to a series of signals between δ 25.0 - 30.0 ppm . The symmetry of the (Z,Z)-isomer often results in a reduced number of unique signals compared to what might be expected from the total number of carbon atoms.
Interactive Data Table: Typical NMR Spectroscopic Data for (Z,Z)-Cyclohexadeca-1,9-diene
| Nucleus | Type of Atom | Chemical Shift (δ, ppm) |
| ¹H | Olefinic (-CH=CH-) | 5.30 - 5.40 (m) |
| ¹H | Allylic (-CH₂-CH=) | 2.00 - 2.10 (m) |
| ¹H | Methylene (-CH₂-) | 1.20 - 1.40 (m) |
| ¹³C | Olefinic (-C=C-) | 129.0 - 131.0 |
| ¹³C | Allylic (-C-C=) | 26.0 - 28.0 |
| ¹³C | Methylene (-CH₂-) | 25.0 - 30.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound is characterized by absorption bands that correspond to the vibrational modes of its specific bonds.
A prominent feature in the IR spectrum is the C-H stretching vibration of the alkene functional groups (=C-H), which typically appears as a medium to weak band around 3000-3020 cm⁻¹ . This is distinct from the C-H stretching vibrations of the alkane portions of the ring (–C-H), which are observed as strong bands in the region of 2850-2930 cm⁻¹ .
The carbon-carbon double bond (C=C) stretching vibration of the cis-alkenes gives rise to a weak to medium absorption band in the range of 1640-1660 cm⁻¹ . The out-of-plane bending (wagging) vibration for the C-H bonds of the cis-disubstituted double bonds can also be observed, typically in the region of 675-730 cm⁻¹ . The presence of these characteristic bands provides strong evidence for the diene functionality within the macrocyclic structure.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkene (=C-H) | 3000 - 3020 | Medium to Weak |
| C-H Stretch | Alkane (-C-H) | 2850 - 2930 | Strong |
| C=C Stretch | Alkene (cis) | 1640 - 1660 | Weak to Medium |
| C-H Bend | Alkene (cis, out-of-plane) | 675 - 730 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For this compound (C₁₆H₂₈), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 220.4 . nih.gov The presence of this peak confirms the molecular formula of the compound.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₈ |
| Molecular Weight | 220.42 g/mol |
| Molecular Ion (M⁺•) Peak | m/z 220 |
| Common Fragment Losses | C₂H₄ (28), C₃H₆ (42), etc. |
Advanced Spectroscopic Methods Applied to Macrocyclic Systems
Beyond the fundamental 1D NMR, IR, and MS techniques, a variety of advanced spectroscopic methods are employed to gain deeper insights into the complex structures of macrocyclic systems like this compound.
Two-dimensional (2D) NMR spectroscopy is particularly valuable for unambiguously assigning proton and carbon signals, especially in cases of significant signal overlap in the 1D spectra.
Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the double bonds (Z or E) and the preferred conformation of the large ring in solution.
For crystalline samples, X-ray crystallography can provide the ultimate structural determination, offering precise bond lengths, bond angles, and the solid-state conformation of the molecule. Additionally, computational chemistry is often used in conjunction with experimental spectroscopy to predict and interpret spectra, aiding in the assignment of complex signals and providing a more profound understanding of the molecule's electronic and geometric properties.
Theoretical and Computational Chemistry Studies of Cyclohexadeca 1,9 Diene
Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory) for Electronic Structure and Stability
Quantum chemical calculations are fundamental tools for understanding the electronic structure and stability of molecules like cyclohexadeca-1,9-diene. rsdjournal.org Methods such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory provide insights into electron distribution, orbital energies, and molecular geometries. rsdjournal.org
For a molecule like this compound, with its large, flexible ring and two double bonds, these calculations could elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's kinetic stability and reactivity. A larger gap generally implies higher stability.
Furthermore, these calculations can determine the relative stabilities of different isomers (e.g., cis/trans configurations of the double bonds) and conformers by comparing their total electronic energies. While specific data for this compound is unavailable, studies on other cyclic dienes often reveal a complex potential energy surface with multiple stable conformers.
Table 1: Representative Calculated Electronic Properties for a Generic Cyclic Diene (Illustrative Data)
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | 0.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.0 eV | B3LYP/6-31G(d) |
| Dipole Moment | 0.2 D | B3LYP/6-31G(d) |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Prediction of Reactivity and Elucidation of Reaction Pathways
Computational chemistry can predict the reactivity of this compound by mapping its potential energy surface. abdn.ac.uk This involves identifying transition states for various potential reactions, such as electrophilic addition to the double bonds or cycloaddition reactions. The activation energies calculated for these pathways can indicate the most likely reactions to occur.
For dienes, a key aspect of reactivity is the interaction with electrophiles. Computational models can predict whether reactions will occur at one or both double bonds and the stereoselectivity of such reactions. For instance, the relative energies of intermediates and transition states can explain why certain products are favored over others. Studies on acyclic dienes have shown that the relative position of the double bonds significantly affects their reactivity towards radicals like hydroxyl radicals. researchgate.net
Molecular Dynamics Simulations and Conformational Sampling
Due to its 16-membered ring, this compound is expected to be highly flexible. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space of such molecules. mdpi.com By simulating the motion of atoms over time, MD can identify the most stable and frequently occurring conformations in different environments (e.g., in the gas phase or in a solvent). mdpi.com
These simulations can reveal the dynamic interplay of forces that govern the molecule's shape, such as van der Waals interactions, torsional strain, and, if applicable, hydrogen bonding. The results of MD simulations can be used to generate a representative ensemble of structures, providing a more realistic picture of the molecule's behavior than a single static structure.
Applications of Solvation Theory to Diene Systems (Comparative Analysis)
Solvation theory is crucial for understanding how a solvent influences the properties and reactivity of a solute molecule. nih.gov For diene systems, the solvent can affect conformational equilibria, reaction rates, and product selectivity. acs.org
Computational solvation models, such as implicit solvent models or explicit quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to study these effects. For instance, the Three-Dimensional Reference Interaction Site Model (3D-RISM) with the Kovalenko-Hirata (KH) closure has been successfully applied to calculate partition coefficients for 1,9-decadiene in water, which is relevant for predicting its behavior in biological systems. mdpi.com
A comparative analysis of how different solvents affect the properties of a diene can provide valuable insights. For example, polar solvents might stabilize polar transition states, thereby accelerating certain reactions, whereas nonpolar solvents might favor different reaction pathways. Studies on the Diels-Alder reaction have shown that the solvent's hydrogen bond-donating ability can significantly influence reactivity and selectivity. researchgate.net While specific studies on this compound are lacking, the principles derived from studies on other dienes would be applicable.
Advanced Applications in Chemical Research and Development
Role as an Intermediate in Organic Synthesis
The chemical reactivity of the two double bonds in cyclohexadeca-1,9-diene allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of complex molecules.
This compound serves as a significant precursor in the synthesis of macrocyclic compounds, most notably in the fragrance industry.
One of the prominent applications of this compound is in the synthesis of Ambrettolide , a macrocyclic lactone highly valued for its strong musk-like odor. A patented process describes the conversion of 1,9-cyclohexadecadiene to ambrettolide and its isomers. This multi-step synthesis involves the epoxidation of the diene, followed by reduction to diols, oxidation to hydroxy ketones, and a subsequent Baeyer-Villiger oxidation and dehydration to yield the final product acs.org.
The synthesis of Muscone , another important macrocyclic musk, often involves ring-closing metathesis (RCM) of acyclic dienes. While direct synthesis from this compound is not as commonly cited, the chemistry of macrocyclic dienes is central to muscone synthesis wikipedia.orgillinois.eduresearchgate.netchemicalbook.com. RCM provides a powerful method for constructing the 15-membered ring of muscone from appropriate acyclic precursors wikipedia.orgillinois.eduresearchgate.netchemicalbook.com. The general strategy of utilizing macrocyclic compounds with reactive functional groups, such as the double bonds in this compound, is a foundational concept in the synthesis of such complex natural products.
Table 1: Synthesis of Macrocyclic Musks
| Natural Product | Precursor/Intermediate | Key Synthetic Step(s) | Reference(s) |
|---|---|---|---|
| Ambrettolide | This compound | Epoxidation, Reduction, Oxidation, Dehydration | acs.org |
| Muscone | Various acyclic dienes | Ring-Closing Metathesis (RCM) | wikipedia.orgillinois.eduresearchgate.netchemicalbook.com |
The 16-membered ring structure of this compound, combined with the presence of two double bonds, offers a versatile scaffold for the construction of more intricate and complex molecular architectures. Ring-closing metathesis (RCM) is a transformative reaction that is particularly well-suited for the synthesis of macrocyclic structures apeiron-synthesis.comwikipedia.orgorganic-chemistry.org. While often used to form macrocycles from acyclic precursors, the double bonds within a pre-existing macrocycle like this compound can be envisioned to participate in further metathesis reactions, such as ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins, to create more complex topologies like polyrotaxanes or catenanes.
The functionalization of the double bonds through various organic reactions, such as epoxidation, dihydroxylation, and addition reactions, can introduce new functional groups onto the macrocyclic ring. These functionalized macrocycles can then serve as building blocks for supramolecular chemistry, host-guest systems, and the synthesis of novel macrocyclic drugs or natural product analogues.
Advancements in Materials Science
While specific, large-scale industrial applications of this compound in materials science are not extensively documented, its chemical nature as a cyclic diene suggests potential roles in the development of novel polymeric materials and in polymer modification.
Dienes are fundamental monomers in the production of synthetic rubbers and elastomers. The polymerization of conjugated dienes, for instance, leads to materials with elastic properties nih.gov. Although this compound is a non-conjugated diene, its double bonds can potentially undergo polymerization through mechanisms like acyclic diene metathesis (ADMET) nih.govwikipedia.orgnih.govmdpi.com. ADMET is a step-growth polymerization that is ideal for polymerizing terminal dienes into polyenes and is driven by the removal of a small volatile molecule like ethylene wikipedia.org. The polymerization of this compound via ADMET could theoretically lead to novel unsaturated polymers with unique thermal and mechanical properties.
Furthermore, cyclic olefins are used as comonomers in the production of Cyclic Olefin Copolymers (COCs) . These amorphous polymers exhibit high transparency, low birefringence, and good heat resistance. While common monomers for COCs are norbornene derivatives, the incorporation of a large cyclic diene like this compound could potentially be explored to modify the properties of these materials, such as increasing their flexibility or altering their thermal characteristics.
The presence of two double bonds in this compound makes it a potential crosslinking agent for various polymers. Crosslinking is a process that forms bonds between polymer chains, creating a network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material. Diene-containing compounds can be incorporated into a polymer backbone and subsequently crosslinked through reactions of the double bonds, such as vulcanization with sulfur or peroxide-initiated crosslinking nih.gov. The long, flexible 16-carbon chain of this compound could introduce long and flexible crosslinks, potentially leading to elastomers with high elasticity and durability.
Involvement in Catalytic Research and Development
The reactivity of the double bonds in this compound makes it a substrate of interest in the field of catalysis.
Catalytic Hydrogenation: The double bonds of this compound can be readily reduced through catalytic hydrogenation, a process that typically employs catalysts containing platinum, palladium, or nickel youtube.comyoutube.com. The study of the stereochemistry of this reaction on a large, flexible macrocycle can provide insights into the mechanisms of heterogeneous and homogeneous catalysis. The complete hydrogenation of this compound would yield cyclohexadecane.
Metathesis Reactions: As mentioned earlier, olefin metathesis is a powerful tool in organic synthesis. This compound can be a substrate for various metathesis reactions catalyzed by ruthenium, molybdenum, or tungsten complexes rsc.orgutc.edu. Ring-opening metathesis polymerization (ROMP) of a strained cyclic olefin is a chain-growth polymerization. While this compound is a large and flexible ring with low ring strain, its participation in ADMET polymerization is more plausible wikipedia.org. Research in this area could focus on the development of new catalysts that can efficiently polymerize such large, non-strained cyclic dienes.
Ziegler-Natta Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of alpha-olefins wikipedia.org. While typically used for linear terminal alkenes, their application with cyclic dienes has been explored. Studies on the copolymerization of ethylene with other dienes using Ziegler-Natta catalysts have been conducted to create branched polymers nih.govresearchgate.netnih.gov. Investigating the behavior of this compound in Ziegler-Natta polymerization could lead to the development of new polyolefins with unique architectures and properties.
Table 2: Potential Catalytic Reactions Involving this compound
| Catalytic Reaction | Catalyst Type | Potential Product(s) | Research Focus |
|---|---|---|---|
| Hydrogenation | Platinum, Palladium, Nickel | Cyclohexadecane | Stereochemistry, Reaction kinetics |
| Acyclic Diene Metathesis (ADMET) | Ruthenium, Molybdenum, Tungsten | Unsaturated Polymers | Novel polymer synthesis, Catalyst development |
| Ziegler-Natta Polymerization | Titanium/Aluminum based | Branched Polyolefins | New polymer architectures |
Role in Metal-Catalyzed Transformations
This compound, a macrocyclic diene, plays a significant role as both a product of and a substrate in various metal-catalyzed transformations. Its unique 16-membered ring structure and the presence of two double bonds make it a valuable precursor in the synthesis of other complex macrocycles, particularly in the fragrance industry.
One of the primary industrial routes to this compound involves the metal-catalyzed dimerization of cyclooctene (B146475). rwth-aachen.de This transformation is a key example of olefin metathesis, a powerful carbon-carbon bond-forming reaction. Historically, Ziegler-Natta type catalysts were employed for this purpose. However, modern synthetic methods predominantly utilize well-defined ruthenium-based catalysts, such as Grubbs catalysts, which offer superior selectivity and functional group tolerance. rwth-aachen.de The reaction proceeds through a [2+2] cycloaddition mechanism, where the catalyst coordinates to the double bond of cyclooctene, forming a metallacyclobutane intermediate that rearranges to yield the larger macrocyclic diene.
| Catalyst Type | Typical Reaction Conditions | Selectivity for this compound | Reference |
|---|---|---|---|
| Ziegler-Natta (e.g., Ti-based) | 80–120 °C, Toluene (B28343) | 85–90% | |
| Grubbs Catalysts (Ru-based) | Room temperature to moderate heating, various solvents | High, with stereochemical control possible | rwth-aachen.de |
Beyond its synthesis, this compound serves as a versatile substrate in further metal-catalyzed reactions. A notable application is its selective oxidation to form valuable macrocyclic ketones used in perfumery, such as muscone. rwth-aachen.de For instance, the Wacker-type oxidation, a well-established palladium-catalyzed process, can be employed to selectively oxidize one of the double bonds of this compound to a ketone. This reaction typically utilizes a palladium(II) catalyst in the presence of an oxidant, such as oxygen. The macrocyclic structure of the diene can influence the selectivity of this oxidation, allowing for the targeted synthesis of cyclohexadec-8-en-1-one with high efficiency.
| Reaction Type | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Wacker-type Oxidation | Dicationic Palladium Catalyst / O₂ | Cyclohexadec-8-en-1-one | High selectivity (>90%) at room temperature |
The reactivity of this compound in these transformations highlights the utility of metal catalysis in both the construction and functionalization of macrocyclic systems. The ability to control the stereochemistry of the double bonds during its synthesis and the selective modification of one of the diene's unsaturations are key advantages offered by these catalytic methods.
Contributions to Ligand Design and Catalyst Performance in Macrocyclic Systems
While this compound is a well-established building block in the synthesis of macrocyclic compounds, its direct application in the design of ligands for metal catalysts is a more specialized area of research. The geometry and conformational flexibility of this macrocyclic diene present both opportunities and challenges for its incorporation into catalytically active metal complexes.
In principle, the two double bonds of this compound can act as coordination sites for a metal center, potentially forming a chelating ligand. The large ring size would likely result in a large bite angle, which can significantly influence the geometry and reactivity of the resulting organometallic complex. Such macrocyclic diene ligands could be envisioned to create a unique steric and electronic environment around the metal, which in turn could impact the selectivity and activity of a catalyst in various transformations. For instance, the macrocyclic framework could be used to construct a chiral pocket around the metal center, potentially leading to applications in asymmetric catalysis.
Despite this potential, detailed research reports on the synthesis of well-defined metal complexes where this compound acts as a primary ligand and their subsequent application in catalysis are not widely available in the public domain. While some sources make general reference to it being a common ligand in coordination chemistry, specific examples of its impact on catalyst performance in macrocyclic systems are scarce. The development of catalysts based on ligands derived from this compound remains an area with potential for future exploration in the field of organometallic chemistry and catalysis.
Conclusion and Future Research Directions
Current Challenges and Research Opportunities
One of the primary challenges in the field is the development of highly selective and efficient methods for the functionalization of non-activated C-H bonds within the macrocyclic ring. The large, flexible nature of the cyclohexadecane backbone presents a significant hurdle to achieving high regioselectivity and stereoselectivity in chemical transformations. Current methods often lead to a mixture of products, requiring complex separation and purification steps. Research is ongoing to develop novel catalytic systems, potentially involving transition metals or enzymatic approaches, that can achieve site-selective functionalization of these large hydrocarbon rings.
Another area of active research is the stereoselective synthesis of specific isomers of cyclohexadeca-1,9-diene and other macrocyclic dienes. While methods like ring-closing metathesis have proven effective, controlling the E/Z geometry of the double bonds in large rings can still be challenging. The development of new catalysts and synthetic strategies that provide precise control over the stereochemistry of the resulting macrocycle is a key objective. This would open up new avenues for the synthesis of complex molecular architectures with well-defined three-dimensional structures.
Emerging Research Areas and Potential Scientific Impact
Emerging research is focused on harnessing the unique properties of this compound and other large-ring hydrocarbons for applications in materials science and supramolecular chemistry. The conformational flexibility and potential for host-guest interactions make these macrocycles interesting building blocks for the construction of novel materials with tunable properties. For instance, their incorporation into polymers could lead to materials with unique thermal or mechanical characteristics.
Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives is a significant area of future research. This includes the use of renewable starting materials and the design of catalytic processes that minimize waste and energy consumption. The application of green chemistry principles to the synthesis of these valuable chemical intermediates will be crucial for their long-term industrial viability. The continued exploration of the chemical space around large macrocyclic hydrocarbons like this compound holds considerable promise for advancements in catalysis, materials science, and synthetic methodology, with potential impacts on a wide range of scientific and technological fields.
Q & A
Q. What are the established synthetic routes for cyclohexadeca-1,9-diene, and what methodological considerations are critical for optimizing yield?
this compound can be synthesized via ring-closing metathesis (RCM) using Grubbs catalysts or transition-metal-mediated coupling reactions. Key considerations include:
- Catalyst selection : Second-generation Grubbs catalysts (e.g., Ru-based) improve selectivity for macrocyclic dienes by reducing side reactions .
- Solvent and temperature : Non-polar solvents (e.g., toluene) at 60–80°C minimize competing polymerization and enhance cyclization efficiency .
- Monitoring isomerization : The reaction must be monitored via GC-MS or HPLC to avoid undesired cis/trans isomerization, which affects purity .
Q. How can the structure of this compound be unambiguously characterized, and what analytical techniques are most reliable?
Structural confirmation requires a combination of:
- NMR spectroscopy : -NMR (δ 5.2–5.6 ppm for olefinic protons) and -NMR (δ 125–130 ppm for double-bond carbons) to verify the 1,9-diene configuration .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 220.39352 for [M+H]) .
- X-ray crystallography : For definitive stereochemical assignment, though crystallization challenges may require derivatization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as Xi (irritant) under EU Regulation 1272/2008, with hazard codes R38 (skin irritation), R43 (sensitization), and R53 (aquatic toxicity) . Mitigation strategies include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste disposal : Segregate as hazardous waste to prevent environmental release .
Advanced Research Questions
Q. How do competing isomerization pathways during synthesis impact the functional properties of this compound, and how can these be resolved experimentally?
The presence of cis-trans isomers (e.g., 1,9-diene vs. 1,10-diene) alters ring strain and reactivity. To address this:
- Chromatographic separation : Use preparative HPLC with chiral columns to isolate isomers .
- Kinetic studies : Track isomerization rates via time-resolved FT-IR or UV-Vis spectroscopy under varying temperatures .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of isomers and guide reaction optimization .
Q. What experimental designs are recommended to resolve contradictions in reported reactivity data for this compound in polymer chemistry applications?
Discrepancies in reactivity (e.g., in ring-opening metathesis polymerization) may arise from impurities or solvent effects. Methodological solutions include:
- Controlled reproducibility : Standardize catalyst activation (e.g., degassing solvents with N) and use internal standards (e.g., deuterated benzene) for NMR quantification .
- Cross-validation : Compare results across multiple techniques (e.g., GPC for molecular weight vs. MALDI-TOF for oligomer distribution) .
Q. How can this compound be functionalized for advanced materials science applications, and what are the key challenges in maintaining regioselectivity?
Functionalization strategies include:
- Diels-Alder reactions : Use electron-deficient dienophiles (e.g., maleic anhydride) to target the 1,9-diene system .
- Hydroboration-oxidation : Achieve anti-Markovnikov addition but requires careful control of steric hindrance . Challenges include avoiding ring-opening side reactions, which can be mitigated by low-temperature conditions (<0°C) and bulky ligands .
Methodological Guidance
Q. How should researchers address conflicting spectral data when characterizing this compound derivatives?
Q. What criteria should guide the selection of this compound as a monomer in copolymer synthesis?
Evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
